N-[(2-chloro-6-methoxyphenyl)methylidene]hydroxylamine
Description
N-[(2-chloro-6-methoxyphenyl)methylidene]hydroxylamine (CAS: 1353119-29-5) is a Schiff base hydroxylamine derivative with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol . Its IUPAC name reflects its structure: a methoxy group (-OCH₃) at the 6-position and a chlorine atom (-Cl) at the 2-position of the phenyl ring, connected via an imine (-CH=N-) bond to a hydroxylamine (-NHOH) group. The compound is commercially available as a powder, stored at room temperature, and is part of a broader class of aromatic Schiff bases known for applications in coordination chemistry and bioactive molecule synthesis .
Properties
IUPAC Name |
N-[(2-chloro-6-methoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8-4-2-3-7(9)6(8)5-10-11/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJDOPGYVPIDJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The electronic and steric effects of substituents on the aromatic ring significantly influence reactivity, stability, and intermolecular interactions. Below is a comparative analysis with key analogs:
Table 1: Structural and Electronic Comparison
Key Observations :
Crystallographic and Hydrogen-Bonding Behavior
The crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine reveals tetramer formation via O—H···N hydrogen bonds, with dihedral angles between aromatic rings ranging from 42.69° to 54.49° .
Physicochemical Properties
- Solubility : The target compound’s powder form and aromatic Cl/OCH₃ substituents likely render it less polar than pyridine-based analogs (e.g., ), which may exhibit higher aqueous solubility due to the pyridine nitrogen’s basicity.
- Stability: The hydroxylamine group (-NHOH) is prone to oxidation, necessitating careful storage (e.g., argon/vacuum packaging for air-sensitive analogs, as noted in ).
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